molecular formula C10H13BrMgO2 B14892501 (2,4-Diethoxyphenyl)magnesium bromide

(2,4-Diethoxyphenyl)magnesium bromide

Cat. No.: B14892501
M. Wt: 269.42 g/mol
InChI Key: TWIVRICZZWPWAD-UHFFFAOYSA-M
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Description

(2,4-Diethoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran: is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,4-Diethoxyphenyl)magnesium bromide is typically prepared by reacting 2,4-diethoxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is conducted in larger reactors with precise control over temperature and reaction conditions. The use of high-purity reagents and solvents is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,4-Diethoxyphenyl)magnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with various electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide.

Common Reagents and Conditions:

    Aldehydes and Ketones: The reaction with aldehydes and ketones forms secondary and tertiary alcohols, respectively. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.

    Esters and Acid Halides: The Grignard reagent adds twice to esters and acid halides, resulting in the formation of tertiary alcohols.

    Epoxides: The reaction with epoxides leads to the formation of alcohols, with the Grignard reagent attacking the less sterically hindered carbon of the epoxide ring.

    Carbon Dioxide: Reaction with carbon dioxide forms carboxylic acids.

Major Products: The major products formed from these reactions are alcohols and carboxylic acids, depending on the electrophile used.

Scientific Research Applications

Chemistry: (2,4-Diethoxyphenyl)magnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for various drugs. Its ability to form carbon-carbon bonds makes it invaluable in the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of polymers, resins, and other materials. Its reactivity with various electrophiles allows for the creation of a wide range of products.

Mechanism of Action

The mechanism of action of (2,4-diethoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds.

Comparison with Similar Compounds

  • (2,4-Dimethoxyphenyl)magnesium bromide
  • (2,5-Dimethoxyphenyl)magnesium bromide
  • (3,4-Dimethoxyphenyl)magnesium bromide

Uniqueness: (2,4-Diethoxyphenyl)magnesium bromide is unique due to the presence of ethoxy groups at the 2 and 4 positions on the phenyl ring. These groups can influence the reactivity and selectivity of the compound in various reactions, making it distinct from its methoxy-substituted counterparts.

Properties

Molecular Formula

C10H13BrMgO2

Molecular Weight

269.42 g/mol

IUPAC Name

magnesium;1,3-diethoxybenzene-6-ide;bromide

InChI

InChI=1S/C10H13O2.BrH.Mg/c1-3-11-9-6-5-7-10(8-9)12-4-2;;/h5-6,8H,3-4H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

TWIVRICZZWPWAD-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=[C-]C=C1)OCC.[Mg+2].[Br-]

Origin of Product

United States

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